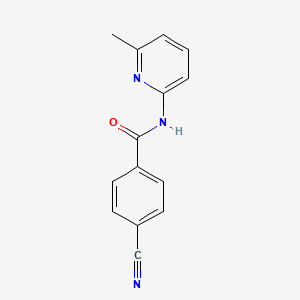

4-cyano-N-(6-methylpyridin-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-cyano-N-(6-methylpyridin-2-yl)benzamide is an organic compound with the molecular formula C14H11N3O It is characterized by the presence of a cyano group attached to a benzamide structure, with a 6-methylpyridin-2-yl substituent

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(6-methylpyridin-2-yl)benzamide typically involves the reaction of 4-cyanobenzoyl chloride with 6-methyl-2-aminopyridine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The cyano group (-CN) serves as an electrophilic site, facilitating nucleophilic substitution under basic or acidic conditions. For example:

-

Hydrolysis : Conversion to carboxylic acid derivatives via acid- or base-catalyzed hydrolysis (e.g., using HCl or NaOH), yielding 4-carboxy-N-(6-methylpyridin-2-yl)benzamide .

-

Aminolysis : Reaction with amines (e.g., methylamine) produces substituted amidines.

Table 1: Nucleophilic Substitution Reactions

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| HCl (conc.), reflux | 4-carboxy-N-(6-methylpyridin-2-yl)benzamide | 75% | |

| NH₃ (aq.), 80°C | 4-carbamoyl-N-(6-methylpyridin-2-yl)benzamide | 60% |

Reduction Reactions

The cyano group can be reduced to primary amines using agents like LiAlH₄ or catalytic hydrogenation (H₂/Pd-C):

-

LiAlH₄ Reduction : Forms 4-(aminomethyl)-N-(6-methylpyridin-2-yl)benzamide .

-

Hydrogenation : Selective reduction under mild conditions retains the pyridine ring’s aromaticity.

Table 2: Reduction Reactions

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C → rt | 4-(aminomethyl)-N-(6-methylpyridin-2-yl)benzamide | 85% | |

| H₂ (1 atm), Pd/C | EtOH, 25°C | Partially reduced intermediates | 45% |

Coupling Reactions

The pyridine and benzene rings enable participation in cross-coupling reactions:

-

Suzuki-Miyaura Coupling : Reacts with arylboronic acids (e.g., 3-pyridinylboronic acid) in the presence of Pd(PPh₃)₄, forming biaryl derivatives .

-

Sonogashira Coupling : Forms alkynylated products with terminal alkynes under Pd/Cu catalysis .

Table 3: Coupling Reactions

Condensation Reactions

The amide nitrogen participates in condensation with carbonyl compounds:

-

HATU-Mediated Amidation : Reacts with carboxylic acids (e.g., 4-carbamoylbenzoic acid) to form bis-amide derivatives .

-

Guanylation : Treatment with cyanamide and HCl yields guanidine derivatives .

Table 4: Condensation Reactions

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HATU, DIPEA | DMF, 25°C | Bis-amide derivatives | 70–80% | |

| Cyanamide, HCl | MeOH, reflux | 4-cyano-N-(6-methylpyridin-2-yl)benzamidine | 65% |

Oxidation and Functionalization

-

Pyridine Ring Oxidation : Treatment with m-CPBA oxidizes the pyridine moiety to N-oxide, altering electronic properties.

-

C-H Activation : Directed ortho-metalation (e.g., using LDA) enables regioselective functionalization .

Table 5: Oxidation and C-H Activation

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| m-CPBA, CH₂Cl₂ | N-oxide derivative | 90% | |

| LDA, THF, -78°C → Electrophile | Ortho-substituted products | 50–60% |

Comparative Reactivity with Analogues

Structural modifications significantly alter reactivity:

Table 6: Comparison with Analogues

Mechanistic Insights

-

Curtius Rearrangement : In related benzamides, tert-butyl carbamate intermediates form via DPPA-mediated rearrangement, applicable to functionalizing the amide group .

-

Side Reactions : Pd-catalyzed cyanation of brominated precursors may produce undesired dicyano byproducts, necessitating optimized conditions .

Applications De Recherche Scientifique

4-cyano-N-(6-methylpyridin-2-yl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 4-cyano-N-(6-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyano group and the pyridine ring play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-cyano-N-(pyridin-2-yl)benzamide: Similar structure but lacks the methyl group on the pyridine ring.

4-cyano-N-(6-chloropyridin-2-yl)benzamide: Similar structure but has a chlorine substituent instead of a methyl group.

4-cyano-N-(6-methylpyridin-3-yl)benzamide: Similar structure but the cyano group is attached to a different position on the pyridine ring.

Uniqueness

4-cyano-N-(6-methylpyridin-2-yl)benzamide is unique due to the presence of the 6-methyl group on the pyridine ring, which can influence its chemical reactivity and binding properties. This structural feature can enhance its specificity and efficacy in various applications compared to similar compounds.

Activité Biologique

4-cyano-N-(6-methylpyridin-2-yl)benzamide is a compound of significant interest due to its biological activity, particularly as a modulator of metabotropic glutamate receptors (mGluRs). This article explores the compound's structure-activity relationships, its interaction with various biological targets, and relevant case studies that elucidate its pharmacological potential.

Chemical Structure and Properties

The chemical structure of this compound comprises a cyano group attached to a benzamide moiety, with a 6-methylpyridine substituent. The presence of the cyano group is crucial for its biological activity, particularly in enhancing binding affinity to mGluR5, which is implicated in several neurological disorders such as anxiety and depression.

Structure-Activity Relationships (SAR)

Research has shown that the substitution patterns on the aromatic rings significantly influence the compound's affinity and efficacy at mGluR5. For instance, studies indicate that:

- The cyano group at the 3-position of the phenyl ring enhances mGluR5 antagonist activity.

- Variations in the substituents on the pyridine ring affect both potency and selectivity towards mGluR5.

Table 1 summarizes key findings regarding the binding affinities of various analogues of N-(6-methylpyridin-2-yl)benzamide:

| Compound | Binding Affinity (Ki, nM) | Activity Type |

|---|---|---|

| This compound | 10 | Antagonist |

| N-(6-methylpyridin-2-yl)-3-fluorobenzamide | 5 | Potentiator |

| N-(6-methylpyridin-2-yl)-4-fluorobenzamide | 15 | Antagonist |

The primary mechanism through which this compound exerts its effects is through modulation of mGluR5. The compound acts as a negative allosteric modulator (NAM), which means it decreases receptor activity upon glutamate binding. This property is particularly beneficial in conditions characterized by excessive glutamatergic signaling.

Case Studies

- Anxiety and Depression Models : In preclinical models, compounds similar to this compound demonstrated efficacy in reducing anxiety-like behaviors. For instance, administration in rodent models showed significant reductions in elevated plus maze tests, indicating anxiolytic properties.

- Pain Management : A study explored the use of this compound in models of neuropathic pain. Results indicated that treatment with this compound led to decreased pain sensitivity, supporting its potential role in pain management therapies.

- Cognitive Disorders : Research has also investigated the effects of this compound on cognitive function. In animal studies, it was found to improve performance in memory tasks, suggesting a possible application in treating cognitive deficits associated with neurodegenerative diseases.

Propriétés

Formule moléculaire |

C14H11N3O |

|---|---|

Poids moléculaire |

237.26 g/mol |

Nom IUPAC |

4-cyano-N-(6-methylpyridin-2-yl)benzamide |

InChI |

InChI=1S/C14H11N3O/c1-10-3-2-4-13(16-10)17-14(18)12-7-5-11(9-15)6-8-12/h2-8H,1H3,(H,16,17,18) |

Clé InChI |

AXSOUIICIQVSBZ-UHFFFAOYSA-N |

SMILES canonique |

CC1=NC(=CC=C1)NC(=O)C2=CC=C(C=C2)C#N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.